Pseudopelletierine

Description

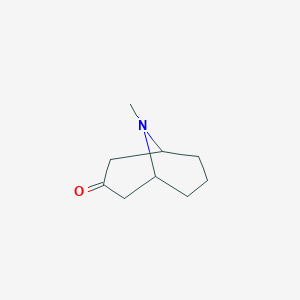

Structure

3D Structure

Properties

IUPAC Name |

(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWSKVCZXBAWLZ-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCC[C@H]1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-70-5 | |

| Record name | Pseudopelletierine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOPELLETIERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USN3FV3Z9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Pseudopelletierine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the history of the discovery and isolation of pseudopelletierine, a prominent alkaloid found in the root bark of the pomegranate tree (Punica granatum). The document details the initial discovery by Charles Tanret, the structural elucidation by A. Piccinini, and modern methods of isolation and synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and logical diagrams to facilitate a deeper understanding of this significant natural product.

Introduction

This compound is a tropane alkaloid and the main alkaloid present in the root bark of the pomegranate tree, Punica granatum[1]. It is accompanied by at least three other alkaloids: pelletierine, isopelletierine, and methylpelletierine[1]. The discovery and structural elucidation of this compound in the late 19th century marked a significant milestone in the field of alkaloid chemistry. This guide will delve into the historical context of its discovery, the evolution of its isolation and synthesis, and its chemical properties.

The Discovery of this compound

The initial discovery of the alkaloids in pomegranate root bark is credited to the French pharmacist and chemist, Charles Joseph Tanret, in the late 1870s and early 1880s[2]. In his publications in the Comptes Rendus de l'Académie des Sciences, Tanret described the isolation of four distinct basic compounds from the bark[2]. In honor of the pioneering alkaloid chemist Pierre-Joseph Pelletier, he named these compounds pelletierine, isopelletierine, methylpelletierine, and this compound[2].

Historical Isolation Method of Tanret (circa 1880)

-

Extraction : The dried and powdered root bark of Punica granatum would be subjected to extraction with an acidified aqueous solution to protonate the alkaloids and render them soluble.

-

Basification and Solvent Extraction : The acidic extract would then be made alkaline to deprotonate the alkaloid salts, converting them into their free base forms. These less polar free bases could then be extracted into an immiscible organic solvent such as chloroform or ether.

-

Purification : The crude alkaloid mixture obtained after solvent evaporation would then be subjected to further purification, likely involving repeated acid-base extractions and crystallization of their salts.

This foundational work by Tanret laid the groundwork for future investigations into the chemical nature of these pomegranate alkaloids.

Structural Elucidation

The determination of the chemical structure of this compound was a significant challenge in the pre-spectroscopic era of organic chemistry. An initial proposed structure was later proven to be incorrect. The correct atomic connectivity of this compound was established in 1899 by A. Piccinini, a collaborator of Ciamician.

Piccinini's Oxidative Degradation (1899)

Piccinini's key experiment involved the oxidative cleavage of the this compound backbone. Through a series of degradation steps, he was able to obtain suberic acid (octanedioic acid). This finding was crucial as it revealed the eight-carbon chain that forms the bicyclic core of the molecule. While the detailed experimental conditions from his 1899 publication in Gazzetta Chimica Italiana are not fully accessible, the principle of this chemical degradation was a cornerstone of structural elucidation at the time.

The logical relationship between this compound and its degradation product, suberic acid, is illustrated in the following diagram:

Caption: Oxidative degradation of this compound to suberic acid.

Modern Isolation and Synthesis

While the historical methods were groundbreaking, modern techniques for obtaining this compound are more efficient and reliable. Today, researchers have the option of either isolating the compound from its natural source or synthesizing it in the laboratory.

Modern Isolation from Punica granatum

A contemporary method for isolating this compound from pomegranate root bark involves a systematic extraction and purification process. A described procedure reports a yield of approximately 0.03% from the dried root bark.

Experimental Protocol:

-

Extraction : The powdered root bark is typically subjected to an aqueous extraction to selectively remove the alkaloids.

-

Purification : The aqueous extract is then extracted with an organic solvent like chloroform. The combined organic phases are dried and the solvent is evaporated to yield a crude extract.

-

Chromatography : The crude extract is then purified by column chromatography on silica gel. The fractions containing this compound are identified using thin-layer chromatography (TLC) with a suitable visualizing agent such as Dragendorff reagent.

-

Crystallization : The purified fractions are combined, and the solvent is removed under reduced pressure to yield crystalline this compound.

Robinson-Schöpf Synthesis

For obtaining larger quantities of this compound, the Robinson-Schöpf synthesis is the preferred method. This one-pot reaction involves a double Mannich reaction under mild, so-called "physiological" conditions and can achieve yields of up to 70%. The synthesis is a homolog of the classical Robinson tropinone synthesis.

Experimental Protocol (from Organic Syntheses):

This procedure is adapted from a verified method published in Organic Syntheses.

Reagents:

-

Glutaraldehyde

-

Methylamine hydrochloride

-

Acetonedicarboxylic acid

-

Disodium hydrogen phosphate dodecahydrate

-

Sodium hydroxide

Procedure:

-

A solution of glutaraldehyde is prepared.

-

To this solution, aqueous solutions of methylamine hydrochloride, acetonedicarboxylic acid, and a phosphate buffer (prepared from disodium hydrogen phosphate and sodium hydroxide) are added in order.

-

The pH of the solution is initially around 2.5 and increases to approximately 4.5 after stirring under a nitrogen atmosphere for 24 hours. During this time, carbon dioxide is evolved.

-

The reaction mixture is then processed to isolate the this compound, which may involve extraction and crystallization.

The workflow for the Robinson-Schöpf synthesis is depicted in the following diagram:

Caption: Workflow for the Robinson-Schöpf synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data related to the isolation and properties of this compound.

| Parameter | Value | Source |

| Isolation Yield | ||

| From Punica granatum root bark | 1.8 g/kg (0.18%) | |

| From Punica granatum root bark (modern method) | 0.03% | |

| Physical Properties | ||

| Molecular Formula | C₉H₁₅NO | |

| Molar Mass | 153.22 g/mol | |

| Melting Point | 54 °C | |

| Melting Point (from ligroin) | 64-65 °C | |

| Melting Point (hemihydrate) | 47-48.5 °C | |

| Boiling Point | Sublimes at 40 °C (0.3 mmHg) |

Pomegranate Alkaloids: A Comparative Overview

This compound is part of a family of related alkaloids found in the pomegranate tree. The structural relationships between these compounds are important for understanding their biosynthesis and chemical properties.

Caption: Logical relationship of the main pomegranate alkaloids.

Conclusion

The journey of this compound from its discovery in the 19th century to its efficient synthesis in the 20th century showcases the advancement of organic chemistry. This technical guide has provided a detailed account of its history, from the pioneering work of Tanret and Piccinini to the elegant and practical Robinson-Schöpf synthesis. The provided experimental protocols, quantitative data, and diagrams offer a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development.

References

A Technical Guide to the Natural Sources of Pseudopelletierine in Punica granatum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punica granatum L., commonly known as the pomegranate, belongs to the Lythraceae family and has been cultivated for millennia for its fruit and medicinal properties. Beyond its well-documented antioxidant-rich polyphenols, the plant is a notable source of a distinct class of piperidine alkaloids. These alkaloids are primarily concentrated in the bark tissues and possess significant biological activities.

This technical guide focuses on pseudopelletierine, the principal alkaloid found within the root and stem bark of P. granatum[1][2]. This compound (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one) is a structural homologue of tropinone and has served as a crucial starting material in historical chemical syntheses, such as the synthesis of cyclooctatetraene[1]. Understanding its natural sources, concentration, biosynthesis, and extraction is vital for researchers exploring its pharmacological potential or utilizing it as a chemical scaffold.

Natural Occurrence and Distribution

The primary reservoirs of this compound and its related alkaloids in Punica granatum are the bark tissues.

-

Root Bark : The root bark is consistently cited as the most significant source of this compound[1][2]. It contains the highest concentration of the total alkaloid mixture.

-

Stem Bark : The stem bark also contains these alkaloids, often in comparable, though sometimes slightly lower, concentrations to the root bark. For commercial drug sourcing, a mixture of stem and root barks is common.

-

Other Tissues : While the fruit peel (rind) and other parts of the plant contain a vast array of phytochemicals, including tannins and flavonoids, they are not significant sources of the piperidine alkaloids which characterize the bark. The alkaloids are largely absent from the fruit rind.

In addition to this compound, the bark contains at least three other major related alkaloids: pelletierine, isopelletierine, and N-methylpelletierine.

Quantitative Analysis

The concentration of this compound in P. granatum bark can vary. Data from literature indicates a range of potential yields, reflecting differences in plant variety, age, growing conditions, and extraction methodology. This compound is consistently the most abundant alkaloid in the root bark.

| Plant Part | Alkaloid | Concentration / Yield | Method of Analysis | Reference |

| Raw Root Bark | This compound | 1.8 g/kg (0.18%) | Gravimetric (Post-extraction) | |

| Raw Root Bark | Pelletierine | 0.52 g/kg (0.052%) | Gravimetric (Post-extraction) | |

| Raw Root Bark | N-Methylpelletierine | 0.20 g/kg (0.020%) | Gravimetric (Post-extraction) | |

| Raw Root Bark | Isopelletierine | 0.01 g/kg (0.001%) | Gravimetric (Post-extraction) | |

| Dried Root Bark | This compound | 0.34 g/kg (0.034%) | Column Chromatography | |

| Good Quality Bark | Total Alkaloids | 5.0 - 10.0 g/kg (0.5% - 1.0%) | Titration / Gravimetric |

Biosynthesis of this compound

The biosynthesis of this compound in Punica granatum is a classic example of piperidine alkaloid formation, originating from the amino acid L-lysine and acetate. The pathway bears a remarkable similarity to the biomimetic Robinson-Schöpf chemical synthesis.

The key steps are:

-

Decarboxylation of L-Lysine : The pathway initiates with the enzymatic decarboxylation of L-lysine to form the diamine cadaverine.

-

Oxidative Deamination and Cyclization : Cadaverine undergoes oxidative deamination, catalyzed by a copper amine oxidase, to yield 5-aminopentanal. This intermediate spontaneously cyclizes through intramolecular Schiff base formation to produce the key heterocyclic intermediate, Δ¹-piperideine.

-

Side-Chain Addition : Δ¹-piperideine then undergoes a Mannich-type reaction with a three-carbon unit derived from acetate (likely acetoacetyl-CoA), forming isopelletierine.

-

N-Methylation : Isopelletierine is N-methylated to yield N-methylisopelletierine.

-

Intramolecular Cyclization : N-methylisopelletierine is the direct precursor to this compound. It undergoes a second, intramolecular Mannich reaction, where the enolate of the side-chain attacks the iminium cation of the piperideine ring, forming the characteristic bicyclic [3.3.1] structure of this compound.

Methodologies for Extraction, Isolation, and Analysis

The extraction of this compound relies on its basic nature as an alkaloid. The general principle involves liberating the free-base alkaloid from its salt form within the plant tissue, followed by solvent extraction and purification.

Experimental Protocol

The following is a synthesized protocol based on established laboratory methods.

1. Sample Preparation:

-

Obtain fresh or dried root and/or stem bark of Punica granatum.

-

Shred the bark into small pieces and then pulverize to a coarse powder using a mechanical mill.

2. Alkaloid Liberation (Basification):

-

Prepare a basifying slurry by mixing calcium oxide (e.g., 20 g) and sodium hydroxide (e.g., 1.0 g) in water (e.g., 145 mL).

-

In a suitable vessel, thoroughly mix the powdered bark (e.g., 46 g) with the alkaline slurry to form a homogenous, paste-like mixture. This step converts the alkaloid salts into their free-base form, which is soluble in organic solvents.

-

Stir the mixture for an extended period (e.g., overnight) at a reduced temperature (e.g., in an ice bath) to ensure complete liberation of the alkaloids.

3. Extraction:

-

Dilute the paste with water (e.g., 285 mL) to reduce viscosity.

-

Perform a solid-liquid extraction. One method is to filter the suspension under suction and then exhaustively extract the solid material with an appropriate organic solvent like diethyl ether or chloroform.

-

Alternatively, perform a liquid-liquid extraction on the diluted aqueous suspension using a non-polar organic solvent (e.g., chloroform). Repeat the extraction multiple times (e.g., 3x with equal volumes) to ensure complete transfer of alkaloids to the organic phase.

-

Combine the organic extracts.

4. Purification and Isolation:

-

Dry the combined organic extract over an anhydrous salt (e.g., anhydrous sodium sulfate) and filter.

-

Concentrate the extract under reduced pressure to yield a crude alkaloid oil or solid.

-

For further purification, dissolve the crude extract in a minimal amount of solvent and subject it to column chromatography over silica gel or alumina.

-

Elute the column with a solvent system of increasing polarity (e.g., hexane-ethyl acetate gradient).

-

Monitor the fractions using Thin-Layer Chromatography (TLC). Spot the fractions on a silica plate and develop in an appropriate solvent system. Visualize the alkaloid spots by spraying with Dragendorff's reagent, which produces characteristic orange-brown spots.

-

Combine the fractions containing pure this compound (identified by its Rf value compared to a standard).

5. Analysis and Identification:

-

Remove the solvent from the combined pure fractions under reduced pressure to obtain crystalline this compound.

-

Confirm the identity and purity of the compound by measuring its melting point (approx. 54-64°C) and using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Experimental Workflow Diagram

Conclusion

Punica granatum, specifically its root and stem bark, stands as the exclusive natural source of the piperidine alkaloid this compound. The compound can be isolated in significant quantities, with yields reported up to 0.18% from raw bark. Its biosynthesis originates from L-lysine in a pathway that is a biological parallel to the famed Robinson-Schöpf synthesis. The extraction and purification can be readily achieved through standard acid-base chemistry and chromatographic techniques. This guide provides the foundational data and methodologies necessary for the efficient isolation and study of this compound for applications in drug development and chemical research.

References

The Biosynthesis of Pseudopelletierine from Lysine: A Technical Guide for Researchers

An In-depth Exploration of the Metabolic Pathway, Enzymology, and Regulation

This technical guide provides a comprehensive overview of the biosynthetic pathway of pseudopelletierine, a prominent piperidine alkaloid, originating from the amino acid lysine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core biochemical transformations, enzymatic mechanisms, and regulatory aspects. The guide includes summaries of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the biosynthetic and signaling pathways.

Introduction to this compound and its Biosynthetic Origin

This compound is a bicyclic tropane alkaloid found in the root bark of the pomegranate tree (Punica granatum). Its unique bridged-ring structure has intrigued chemists and biochemists for decades. The biosynthesis of this compound is a fascinating example of how primary metabolites, in this case, the amino acid L-lysine, are channeled into complex secondary metabolic pathways to produce structurally diverse natural products. Understanding this pathway is crucial for endeavors in metabolic engineering, synthetic biology, and the potential development of novel pharmaceuticals.

The biosynthetic journey from lysine to this compound involves a series of enzymatic conversions, including decarboxylation, oxidative deamination, cyclization, methylation, and an intramolecular Mannich reaction. This guide will dissect each of these steps, providing the available biochemical data and experimental methodologies to study them.

The Core Biosynthetic Pathway from Lysine to this compound

The biosynthesis of this compound from L-lysine proceeds through several key intermediates. The initial steps involve the conversion of lysine to cadaverine and subsequently to the cyclic imine, Δ¹-piperideine. This is followed by the formation of pelletierine, which is then methylated and cyclized to yield the final product, this compound.

Step 1: Decarboxylation of L-Lysine to Cadaverine

The committed step in the biosynthesis of lysine-derived piperidine alkaloids is the decarboxylation of L-lysine to produce the diamine cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.

Step 2: Oxidative Deamination of Cadaverine

Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to yield 5-aminopentanal. This intermediate exists in equilibrium with its cyclic Schiff base, Δ¹-piperideine.

Step 3: Formation of Pelletierine

Δ¹-piperideine serves as a key branch-point intermediate. It undergoes a Mannich-like condensation with an acetoacetate moiety, derived from primary metabolism, to form pelletierine.

Step 4: N-methylation of Pelletierine

Pelletierine is subsequently methylated at the nitrogen atom of the piperidine ring to form N-methylpelletierine. This reaction is catalyzed by a putative N-methyltransferase , utilizing S-adenosyl methionine (SAM) as the methyl donor.

Step 5: Intramolecular Cyclization to this compound

The final step in the biosynthesis is an intramolecular Mannich reaction of N-methylpelletierine, which leads to the formation of the characteristic bicyclic structure of this compound.

Quantitative Data

While specific kinetic data for the enzymes from Punica granatum are not extensively reported, the following table summarizes representative kinetic parameters for homologous enzymes from other plant species involved in alkaloid biosynthesis. This data can serve as a valuable reference for initial experimental design.

| Enzyme | Substrate | Organism Source (Representative) | Km (mM) | Vmax or kcat | Reference(s) |

| Lysine Decarboxylase (LDC) | L-Lysine | Lupinus angustifolius | 2.10 - 3.85 | 1.18 - 2.32 s-1 (kcat) | [1] |

| Copper Amine Oxidase (CAO) | Cadaverine | Pisum sativum | 0.15 | Not reported | |

| N-Methyltransferase | Pelletierine | Not specifically reported | - | - |

Note: The provided data should be considered as an approximation, and kinetic parameters are likely to vary between different plant species and under different assay conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of the this compound biosynthetic pathway.

Extraction and Purification of this compound from Punica granatum**

This protocol describes a general procedure for the extraction and purification of this compound from pomegranate root bark.

Materials:

-

Dried and powdered root bark of Punica granatum

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

2 M Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., dichloromethane:methanol gradient)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Dragendorff's reagent for alkaloid visualization

Procedure:

-

Extraction: Macerate the powdered root bark in methanol at room temperature for 48 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction: Resuspend the crude extract in 1 M HCl and filter to remove non-alkaloidal material. Basify the acidic aqueous solution to pH 10-12 with 2 M NaOH.

-

Liquid-Liquid Extraction: Extract the basified aqueous solution three times with an equal volume of dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the dichloromethane extract and subject it to column chromatography on silica gel. Elute with a gradient of dichloromethane and methanol.

-

Fraction Analysis: Monitor the fractions by TLC, visualizing with Dragendorff's reagent. Pool the fractions containing this compound.

-

Crystallization: Evaporate the solvent from the pooled fractions to obtain crystalline this compound.

Enzyme Assays

This spectrophotometric assay measures the rate of lysine consumption.

Materials:

-

Plant protein extract

-

50 mM Potassium phosphate buffer (pH 7.5)

-

10 mM L-Lysine

-

1 mM Pyridoxal 5'-phosphate (PLP)

-

O-phthalaldehyde (OPA) reagent

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, PLP, and the plant protein extract.

-

Initiate the reaction by adding L-lysine.

-

Incubate the reaction at 30°C.

-

At specific time intervals, take aliquots of the reaction mixture and stop the reaction by adding acid (e.g., trichloroacetic acid).

-

Quantify the remaining lysine using the OPA method, which forms a fluorescent adduct with primary amines.

-

Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

-

Calculate the rate of lysine consumption to determine LDC activity.

This assay measures the production of hydrogen peroxide (H₂O₂) using a coupled peroxidase reaction.

Materials:

-

Plant protein extract

-

100 mM Potassium phosphate buffer (pH 7.0)

-

10 mM Cadaverine

-

1 mM 4-Aminoantipyrine

-

2 mM Dichlorophenol

-

Horseradish peroxidase (HRP)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, 4-aminoantipyrine, dichlorophenol, HRP, and the plant protein extract.

-

Initiate the reaction by adding cadaverine.

-

Monitor the increase in absorbance at 515 nm, which corresponds to the formation of a colored product from the HRP-catalyzed reaction.

-

Calculate the rate of H₂O₂ production to determine CAO activity.

Regulation of this compound Biosynthesis

The biosynthesis of alkaloids in plants is tightly regulated by various internal and external cues. Phytohormones, particularly jasmonates (jasmonic acid and its derivatives), play a crucial role in orchestrating the expression of genes involved in secondary metabolism as a defense response.

The jasmonate signaling pathway is initiated by various stresses, leading to the accumulation of jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the interaction between the F-box protein COI1 and JAZ (Jasmonate ZIM-domain) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors (TFs), such as MYC2, which can then activate the expression of jasmonate-responsive genes, including those encoding enzymes of alkaloid biosynthetic pathways. It is hypothesized that the promoters of key genes in the this compound pathway, such as LDC and CAO, contain jasmonate-responsive elements (JAREs) that are recognized by these transcription factors.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound from lysine provides a clear framework for understanding the formation of this complex alkaloid. While the key enzymatic steps have been elucidated, significant opportunities for further research remain. The precise kinetic properties and structural biology of the enzymes from Punica granatum are yet to be fully characterized. A deeper understanding of the regulatory networks, including the specific transcription factors and cis-regulatory elements that govern this pathway, will be crucial for metabolic engineering efforts. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to unravel the remaining mysteries of this compound biosynthesis and to harness its potential for biotechnological applications.

References

Spectroscopic Data Interpretation of Pseudopelletierine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of pseudopelletierine, a tropane alkaloid found in the root bark of the pomegranate tree (Punica granatum). The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural elucidation and characterization. This document presents a summary of the key spectroscopic data in tabular format, details the experimental protocols for obtaining such data, and illustrates the workflow of spectroscopic data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.36 | s | 2H | H-1, H-5 |

| 2.84 | d | 2H | H-2β, H-4β |

| 2.67 | s | 3H | N-CH₃ |

| 2.27 | d | 2H | H-2α, H-4α |

| 2.00 | m | 2H | H-6β, H-8β |

| 1.59 | m | 2H | H-6α, H-8α |

| 1.55 | m | 1H | H-7β |

| 1.46 | m | 1H | H-7α |

Data sourced from multiple spectroscopic analyses.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 209.7 | C | C-3 |

| 55.8 | CH | C-1, C-5 |

| 41.9 | CH₂ | C-2, C-4 |

| 40.9 | CH₃ | N-CH₃ |

| 23.7 | CH₂ | C-6, C-8 |

| 15.8 | CH₂ | C-7 |

Data compiled from comprehensive NMR studies.[2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950 - 2850 | Medium to Strong | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Ketone) |

Characteristic absorption frequencies for organic functional groups.[4][5]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 153 | Molecular Ion [M]⁺ |

| 125 | [M - CO]⁺ |

| 97 | [M - C₃H₄O]⁺ |

| 82 | [C₅H₈N]⁺ |

| 42 | [C₂H₄N]⁺ (Base Peak) |

Fragmentation pattern observed in Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies representative of the key experiments for obtaining the spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Pulse width: ~10 µs (90° pulse)

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16-64

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Pulse width: ~8-12 µs (90° pulse)

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Spectral width: 0 to 220 ppm

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16) is applied during acquisition to simplify the spectrum to singlets for each unique carbon.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-H).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction:

-

Introduce a small amount of the purified this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in the ion source.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data in the context of elucidating the structure of an organic compound like this compound.

Caption: Workflow for Spectroscopic Data Interpretation.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For more advanced structural analysis, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be employed to confirm the connectivity of atoms within the molecule.

References

The Foundational Research of Richard Willstätter on Pseudopelletierine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal early research conducted by Nobel laureate Richard Willstätter on the alkaloid pseudopelletierine. His work, primarily focused on the structural elucidation and degradation of this complex molecule, laid the groundwork for future advancements in alkaloid chemistry and the synthesis of novel cyclic compounds. This whitepaper provides a detailed overview of his key experiments, presenting quantitative data, experimental protocols, and visual representations of the chemical transformations he pioneered.

Structural Elucidation and Degradation Pathway

Willstätter's research on this compound was a landmark in natural product chemistry, particularly in an era that predated modern spectroscopic techniques. His approach was a combination of classical degradation reactions and meticulous chemical analysis. The central theme of his work was the systematic breakdown of the this compound molecule to simpler, identifiable compounds, from which the structure of the original alkaloid could be deduced.

The cornerstone of his investigation was the multi-stage degradation of this compound to the then-unknown cyclooctatetraene. This transformation, a testament to his experimental prowess, involved a series of Hofmann exhaustive methylations and eliminations, a powerful tool for the degradation of nitrogen-containing rings.

The overall logical workflow of Willstätter's degradation of this compound to cyclooctatetraene is depicted below:

Caption: Logical workflow of the degradation of this compound.

Quantitative Data from Degradation Studies

The following table summarizes the quantitative data, including yields and melting points of key intermediates, as reported in the comprehensive replication of Willstätter's work by A. C. Cope and C. G. Overberger. This data provides a quantitative measure of the efficiency of each step in the degradation sequence.

| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) |

| This compound | C₉H₁₅NO | 54 | - |

| N-Methylgranatenine | C₉H₁₅N | - | 75 |

| N-Methylgranatenine Methiodide | C₁₀H₁₈NI | 245-246 | 95 |

| a-des-Dimethyl-granatenine | C₁₁H₁₉N | - | 60 |

| a-des-Dimethyl-granatenine Methiodide | C₁₂H₂₂NI | 258-259 | 92 |

| Cyclo-octa-1,5-diene | C₈H₁₂ | - | 55 |

| Cyclo-octa-1,5-diene Dibromide | C₈H₁₂Br₂ | 55-56 | 80 |

| Cyclo-octa-1,3-diene | C₈H₁₂ | - | 70 |

| Cyclo-octatetraene | C₈H₈ | - | 25 |

Experimental Protocols

The following are the detailed experimental methodologies for the key steps in the degradation of this compound, based on Willstätter's original publications and corroborated by the work of Cope and Overberger.

Exhaustive Methylation of this compound and N-Methylgranatenine

This procedure was central to Willstätter's strategy, aiming to convert the tertiary amine within the bicyclic system into a quaternary ammonium salt, a good leaving group for the subsequent elimination reaction.

-

Protocol:

-

The amine (this compound or N-methylgranatenine) was dissolved in a suitable solvent, typically methanol or ethanol.

-

An excess of methyl iodide (CH₃I) was added to the solution.

-

The reaction mixture was heated under reflux for several hours.

-

Upon cooling, the quaternary ammonium iodide (methiodide) salt precipitated out of the solution.

-

The precipitate was collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried.

-

Hofmann Elimination

The Hofmann elimination was employed to open the nitrogen-containing ring and introduce unsaturation into the carbon skeleton.

-

Protocol:

-

The methiodide salt was treated with a suspension of silver oxide (Ag₂O) in water. This step converts the iodide salt to the corresponding hydroxide salt.

-

The silver iodide precipitate was removed by filtration.

-

The aqueous solution of the quaternary ammonium hydroxide was concentrated under reduced pressure.

-

The concentrated solution was then heated strongly, often by distillation, to effect the elimination reaction.

-

The volatile product (e.g., N-methylgranatenine, cyclo-octa-1,5-diene) was collected by distillation.

-

The signaling pathway for the Hofmann elimination, a critical step in Willstätter's degradation of this compound, is illustrated below. This diagram shows the key molecular transformations from the quaternary ammonium hydroxide to the final alkene product.

Caption: Signaling pathway of the Hofmann elimination reaction.

Conclusion

Richard Willstätter's early research on this compound stands as a monumental achievement in organic chemistry. His systematic degradation of this complex alkaloid not only led to the correct structural proposal but also resulted in the first synthesis of the theoretically significant molecule, cyclooctatetraene. The experimental protocols he developed, centered around the powerful Hofmann degradation, became a standard methodology in the toolkit of natural product chemists for decades. This technical guide, by consolidating his key findings, experimental procedures, and the logical flow of his work, aims to provide contemporary researchers with a deeper appreciation of the foundational studies that have shaped our understanding of alkaloid chemistry and synthetic organic methodology.

A Technical Guide to the Preliminary Biological Screening of Pseudopelletierine

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pseudopelletierine, a tropane alkaloid isolated from the root bark of the pomegranate tree (Punica granatum), represents a compelling subject for pharmacological investigation. While extracts of Punica granatum are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, comprehensive screening of the isolated alkaloid this compound is not extensively documented in publicly available literature.[1][2] This guide outlines a structured approach for the preliminary biological screening of this compound, providing detailed experimental protocols and frameworks for data interpretation. The proposed screening panel includes cytotoxicity, antimicrobial, antiviral, and acetylcholinesterase inhibition assays, based on the known activities of its source and structurally related compounds.

Introduction to this compound

This compound (also known as N-methyl-granatonine) is a bicyclic alkaloid and a key constituent of the pomegranate plant.[1] Structurally, it features a tropane core, which is shared by numerous biologically active compounds. Its chemical nature suggests potential interactions with various biological targets, yet specific data on the bioactivity of the purified compound remains limited. The historical use of pomegranate extracts in traditional medicine provides a strong rationale for investigating the pharmacological potential of its individual components.[1]

Proposed Preliminary Biological Screening Panel

A foundational biological screening of a novel or underexplored compound should begin with an assessment of its general toxicity, followed by targeted assays based on rational inference from its source or chemical class.

Screening Workflow:

Caption: Proposed workflow for the biological screening of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assays

Assessing cytotoxicity is a critical first step to determine the therapeutic window of a compound. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for evaluating cell metabolic activity as an indicator of cell viability.[3]

Protocol: MTT Assay

-

Cell Culture: Plate human cell lines (e.g., HeLa, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

|---|---|---|

| HeLa | 24 | Data |

| 48 | Data | |

| HepG2 | 24 | Data |

| | 48 | Data |

Antimicrobial Screening

Pomegranate extracts are well-documented for their antimicrobial properties, primarily attributed to polyphenols and tannins. Screening this compound against a panel of pathogenic bacteria and fungi is therefore a logical step.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Grow bacterial (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) or fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Data Presentation: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram (+) | Data | Data |

| Pseudomonas aeruginosa | Gram (-) | Data | Data |

| Candida albicans | Fungus | Data | Data |

Antiviral Screening

The broad bioactivity of plant alkaloids warrants investigation into their antiviral potential. A plaque reduction assay is a standard method to quantify the inhibition of viral replication.

Protocol: Plaque Reduction Assay

-

Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates and grow until a confluent monolayer is formed.

-

Virus Infection: Remove the growth medium and infect the cell monolayers with a known titer of virus (e.g., Herpes Simplex Virus-1, HSV-1) to produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 1% methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).

-

Plaque Visualization and Counting: Fix the cells with a formalin solution and stain with a crystal violet solution. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control (no compound). The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Data Presentation: Antiviral Activity of this compound

| Virus | Host Cell | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

|---|---|---|---|---|

| HSV-1 | Vero | Data | Data | Data |

| Other | Other | Data | Data | Data |

(CC₅₀ is the 50% cytotoxic concentration, determined from a parallel cytotoxicity assay in the same host cell line)

Acetylcholinesterase (AChE) Inhibition Assay

Given that some piperidine-based alkaloids exhibit activity in the central nervous system and can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's, screening this compound for this activity is warranted.

Protocol: Ellman's Method for AChE Inhibition

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), AChE enzyme solution, acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Inhibitor Addition: Add various concentrations of this compound to the test wells. Include a blank (no enzyme) and a control (no inhibitor). Galantamine can be used as a positive control inhibitor.

-

Pre-incubation: Pre-incubate the plate for 15 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding the ATCI substrate to all wells.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

-

Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of enzyme inhibition relative to the control without the inhibitor. Calculate the IC₅₀ value from the dose-response curve.

Data Presentation: AChE Inhibitory Activity

| Compound | IC₅₀ for AChE (µM) |

|---|---|

| This compound | Data |

| Galantamine | Data |

Potential Signaling Pathways for Investigation

Should preliminary screening yield positive results, subsequent studies should focus on elucidating the mechanism of action. Based on the activities of related alkaloids, several signaling pathways could be relevant.

Caption: Potential signaling pathways for mechanistic studies of this compound.

-

CNS-Related Pathways: If AChE inhibition is observed, further investigation into its effects on muscarinic and nicotinic acetylcholine receptors is warranted. Alkaloids are known to interact with various CNS targets, including dopamine and serotonin receptors.

-

Inflammatory and Apoptotic Pathways: If cytotoxicity is observed, especially in cancer cell lines, pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling cascades, which are central to inflammation and cell survival, should be investigated.

-

Antimicrobial Mechanisms: For antimicrobial activity, studies could explore effects on bacterial cell membrane integrity, biofilm formation, or specific enzymatic pathways.

Conclusion

While this compound remains an understudied alkaloid, its origin from the medicinally significant Punica granatum and its tropane-like structure suggest a high potential for biological activity. The protocols and screening funnel detailed in this guide provide a comprehensive and systematic framework for conducting a robust preliminary biological evaluation. The data generated from these assays will be crucial in determining the potential therapeutic applications of this compound and guiding future research in drug discovery and development.

References

- 1. The Antiviral Activity of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Medicinal Plants with Antiviral Activity Available in Bangladesh and Mechanistic Insight Into Their Bioactive Metabolites on SARS-CoV-2, HIV and HBV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Pseudopelletierine via Robinson-Schöpf Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Robinson-Schöpf reaction is a powerful biomimetic organic synthesis that allows for the one-pot formation of tropane alkaloids and related structures. This method mimics the biosynthetic pathways of these compounds in plants. A classic application of this reaction is the synthesis of pseudopelletierine from glutaraldehyde, methylamine, and acetonedicarboxylic acid.[1][2] This reaction proceeds through a double Mannich reaction under mild, or "physiological," conditions.[2] The significance of this synthesis lies in its efficiency and its ability to construct a complex bicyclic system from simple acyclic precursors in a single step.

Reaction Principle:

The synthesis of this compound involves the condensation of three key components:

-

Glutaraldehyde: A five-carbon dialdehyde that forms the backbone of the tropane ring system.

-

Methylamine: The source of the nitrogen atom in the bicyclic structure.

-

Acetonedicarboxylic acid: Acts as a dicarboxylate equivalent of acetone, facilitating the cyclization.

The reaction is formally a double Mannich reaction.[2][3] The initial step involves the formation of an iminium ion from the reaction of methylamine with glutaraldehyde. This is followed by a nucleophilic attack from the enol or enolate of acetonedicarboxylic acid. A second intramolecular Mannich reaction then leads to the formation of the bicyclic tropane skeleton. Subsequent decarboxylation yields the final product, this compound.

Experimental Protocols:

The following protocol is adapted from a well-established procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Quantity (mol) |

| 2-Ethoxy-3,4-dihydro-2H-pyran | 128.17 | 64 | 0.5 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~26 | ~0.26 |

| Methylamine Hydrochloride | 67.52 | 50 | 0.74 |

| Acetonedicarboxylic Acid | 146.09 | 83 | 0.57 |

| Disodium Hydrogen Phosphate Dodecahydrate | 358.14 | 88 | 0.25 |

| Sodium Hydroxide (NaOH) | 40.00 | 7.3 + 75 | 0.18 + 1.88 |

| Methylene Chloride (CH₂Cl₂) | 84.93 | ~2 L | - |

| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | As needed | - |

| Alumina, chromatographic grade | - | 400 | - |

| Pentane | 72.15 | ~100 mL | - |

Equipment:

-

3-liter round-bottomed flask

-

Mechanical stirrer

-

Nitrogen inlet

-

Heating mantle or steam bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (50 mm diameter)

-

Sublimation apparatus

-

Melting point apparatus

Procedure:

-

Preparation of Glutaraldehyde Solution: In a 3-liter round-bottomed flask equipped with a mechanical stirrer and a nitrogen inlet, combine 22 mL of concentrated hydrochloric acid and 165 mL of deoxygenated water. To this solution, add 64 g (0.5 mole) of 2-ethoxy-3,4-dihydro-2H-pyran. Stir the mixture vigorously for 20 minutes and then let it stand for 1 hour to ensure the complete hydrolysis to glutaraldehyde.

-

Robinson-Schöpf Condensation: To the freshly prepared glutaraldehyde solution, add the following reagents in order:

-

350 mL of water.

-

A solution of 50 g (0.74 mole) of methylamine hydrochloride in 500 mL of water.

-

A solution of 83 g (0.57 mole) of acetonedicarboxylic acid in 830 mL of water.

-

A solution of 88 g (0.25 mole) of disodium hydrogen phosphate dodecahydrate and 7.3 g (0.18 mole) of sodium hydroxide in 200 ml of water (prepared by heating).

-

-

Reaction Monitoring and Decarboxylation: The initial pH of the solution will be approximately 2.5. Stir the mixture under a nitrogen atmosphere for 24 hours, during which the pH will rise to about 4.5 and carbon dioxide will evolve. After 24 hours, add 33 mL of concentrated hydrochloric acid and heat the solution on a steam bath for 1 hour to complete the decarboxylation.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Make the solution strongly basic (pH ~12) by adding a solution of 75 g of sodium hydroxide in 100 mL of water. Promptly extract the basic mixture with eight 250-mL portions of methylene chloride.

-

Purification:

-

Combine the methylene chloride extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried solution to a volume of about 500 mL using a rotary evaporator.

-

Prepare a chromatography column with 400 g of alumina. Filter the concentrated extract through the alumina column, eluting with methylene chloride until approximately 1.5 L of eluate is collected.

-

Concentrate the eluate under reduced pressure to obtain crystalline, yet yellow, this compound.

-

-

Final Purification (Sublimation and Recrystallization):

-

Sublime the crude product at 40°C and 0.3 mm Hg to yield nearly colorless this compound.

-

For further purification, dissolve the sublimed solid in 100 mL of boiling pentane, add 3 mL of water, and boil until the aqueous layer disappears.

-

Cool the solution thoroughly in a refrigerator to induce crystallization.

-

Collect the crystals by filtration and wash with ice-cold pentane.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield (Crude this compound) | 47–55.5 g (61–73%) | |

| Yield (Pure this compound) | 44–52 g (58–68%) | |

| Melting Point (Hemihydrate) | 47–48.5 °C | |

| Melting Point (Anhydrous) | 63–64 °C (in a sealed tube) | |

| Reaction pH (Initial) | ~2.5 | |

| Reaction pH (After 24h) | ~4.5 | |

| Sublimation Conditions | 40 °C, 0.3 mm Hg |

Experimental Workflow and Logic Diagram:

The following diagram illustrates the key stages of the this compound synthesis via the Robinson-Schöpf reaction.

References

Application Notes and Protocols for the Quantification of Pseudopelletierine in Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of pseudopelletierine, a prominent alkaloid found in the root bark of the pomegranate tree (Punica granatum), in plant matrices.[1] The protocols described herein are designed to offer robust and reliable methods for accurate quantification, crucial for research, quality control, and drug development purposes.

Introduction

This compound (C₉H₁₅NO, Molar Mass: 153.22 g/mol ) is a tropane alkaloid homolog and the main alkaloid present in the root bark of Punica granatum.[1][2] Its quantification is essential for the standardization of herbal extracts and for pharmacokinetic and pharmacodynamic studies. This document outlines two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). A third, more advanced method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also proposed for enhanced sensitivity and selectivity.

Data Presentation: Quantitative Method Parameters

The following table summarizes the key quantitative parameters for the analytical methods described. These values are representative and may vary based on the specific instrumentation and laboratory conditions. Method validation should be performed to establish performance characteristics.

| Parameter | GC-MS | HPLC-DAD | LC-MS/MS (Proposed) |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 1 - 10 ng/mL | 10 - 50 ng/mL | < 1 ng/mL |

| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 50 - 150 ng/mL | 1 - 5 ng/mL |

| Accuracy (% Recovery) | 90 - 110% | 90 - 110% | 95 - 105% |

| Precision (% RSD) | < 10% | < 10% | < 5% |

Experimental Protocols

Sample Preparation: Extraction and Purification

A robust sample preparation protocol is critical for accurate quantification and to minimize matrix interference. The following acid-base liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup is recommended.

Materials:

-

Dried and finely powdered plant material (e.g., pomegranate root bark)

-

Methanol

-

2% Sulfuric acid (H₂SO₄)

-

25% Ammonium hydroxide (NH₄OH)

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

0.1% Formic acid in water

-

Acetonitrile

Protocol:

-

Extraction:

-

Weigh 1 gram of the powdered plant material into a flask.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Filter the extract and repeat the extraction process on the residue twice more.

-

Combine the methanolic extracts and evaporate to dryness under reduced pressure.

-

-

Acid-Base Liquid-Liquid Extraction:

-

Redissolve the dried extract in 20 mL of 2% H₂SO₄.

-

Transfer the acidic solution to a separatory funnel and wash with 20 mL of dichloromethane to remove non-basic compounds. Discard the organic layer.

-

Alkalinize the aqueous layer to a pH of 9-10 with 25% NH₄OH.

-

Extract the alkaline solution three times with 20 mL portions of dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.

-

Redissolve the dried extract from the previous step in 1 mL of 0.1% formic acid in water and load it onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities.

-

Elute the this compound with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in a known volume of the appropriate solvent for analysis (e.g., ethyl acetate for GC-MS, mobile phase for HPLC).

-

GC-MS Quantification Protocol

This method is suitable for the sensitive and selective quantification of this compound after derivatization.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor for this compound (as TMS derivative): To be determined based on the mass spectrum of the derivatized compound. The molecular ion of this compound is m/z 153.[2]

-

Derivatization (Silylation):

-

To the dried, purified extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

Calibration: Prepare a series of standard solutions of this compound in ethyl acetate, derivatize them following the same procedure, and inject them to construct a calibration curve.

HPLC-DAD Quantification Protocol

This method provides a robust and widely accessible approach for the quantification of this compound.

Instrumentation and Conditions:

-

High-Performance Liquid Chromatograph: Equipped with a quaternary pump, autosampler, and diode array detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-15 min: 10-50% B

-

15-20 min: 50-90% B

-

20-25 min: 90% B

-

25-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm (or the UV absorption maximum of this compound).

-

Injection Volume: 10 µL.

Calibration: Prepare a series of standard solutions of this compound in the mobile phase and inject them to construct a calibration curve.

LC-MS/MS Quantification Protocol (Proposed)

For high-throughput and highly selective quantification, an LC-MS/MS method is recommended. The following are proposed starting parameters that will require optimization and validation.

Instrumentation and Conditions:

-

Liquid Chromatograph: Coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution: A fast gradient, for example, 5-95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer:

-

Ionization Mode: Positive ESI.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Proposed MRM Transition for this compound:

-

Precursor Ion (Q1): m/z 154.1 [M+H]⁺

-

Product Ions (Q3): To be determined by infusion of a this compound standard and performing a product ion scan. Likely fragments would result from the loss of small neutral molecules or cleavage of the bicyclic ring structure.

-

-

Calibration: Prepare a series of standard solutions of this compound in the mobile phase and inject them to construct a calibration curve based on the area of the most intense and selective MRM transition.

Method Validation

All analytical methods must be validated to ensure they are fit for their intended purpose. The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank and spiked matrix samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to construct the calibration curve.

-

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The analytical methods detailed in these application notes provide comprehensive protocols for the quantification of this compound in plant material. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and available instrumentation. Proper method validation is essential to ensure the reliability of the obtained results.

References

Pharmacological Applications of Pseudopelletierine and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudopelletierine, a tropane alkaloid bicyclic amine naturally found in the root bark of the pomegranate tree (Punica granatum), presents a unique and rigid scaffold for the development of novel therapeutic agents. Its distinct 9-azabicyclo[3.3.1]nonane core has garnered significant interest in medicinal chemistry as a template for synthesizing derivatives with a wide range of pharmacological activities. The ability of the tropane scaffold to cross the blood-brain barrier opens up possibilities for targeting central nervous system (CNS) disorders. This document provides an overview of the emerging pharmacological applications of this compound and its derivatives, with a focus on their anti-inflammatory and neuroprotective potential. Detailed protocols for the synthesis and evaluation of these compounds are also presented to facilitate further research and drug discovery efforts.

I. Anti-inflammatory Applications

Derivatives of this compound have shown promise as anti-inflammatory agents, primarily through the modulation of inflammatory signaling pathways. By functionalizing the this compound core, researchers have developed compounds that can mitigate the production of pro-inflammatory cytokines.

Application Note: this compound-Curcumin Analogs as Novel Anti-inflammatory Agents

Monocarbonyl analogs of curcumin synthesized using a this compound scaffold have demonstrated significant anti-inflammatory properties. These derivatives are designed to improve the bioavailability of curcumin, a well-known anti-inflammatory compound, while retaining its therapeutic effects[1][2][3]. In vitro studies have shown that these compounds can effectively reduce the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS)[1][3]. The proposed mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

Quantitative Data Summary: Anti-inflammatory Activity of this compound Derivatives and Related Compounds

Note: Specific IC50 values for direct this compound derivatives are not widely available in the public domain. The following table includes data for structurally related compounds to provide a predictive context for the potential efficacy of this compound-based anti-inflammatory agents.

| Compound Class | Target | Assay System | IC50 (µM) | Reference |

| Tylophorine Analogs | TNF-α Production | RAW 264.7 cells | 0.027 - 0.430 | |

| Oxindole Conjugates | COX-2 Inhibition | In vitro enzyme assay | 0.053 | |

| Oxindole Conjugates | 5-LOX Inhibition | In vitro enzyme assay | 0.420 | |

| Pyranochalcone Derivatives | NF-κB Inhibition | HEK293T cells | 0.29 - 10.46 |

Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of LPS-Induced Cytokine Production in PBMCs

This protocol describes a method to evaluate the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit the production of TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivative compounds

-

Dexamethasone (positive control)

-

Phosphate Buffered Saline (PBS)

-

Ficoll-Paque PLUS

-

Human TNF-α and IL-6 ELISA kits

-

96-well cell culture plates

-

Centrifuge

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Isolation of PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell density to 1 x 10^6 cells/mL.

-

Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives and dexamethasone in complete RPMI 1640 medium. Add 50 µL of each concentration to the respective wells. For the vehicle control, add 50 µL of the solvent used to dissolve the compounds (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).

-

Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Prepare a solution of LPS in complete RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL. For the unstimulated control wells, add 50 µL of medium without LPS.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

-

Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

NF-κB Signaling Pathway Inhibition by this compound-Curcumin Analogs

Caption: Inhibition of the NF-κB signaling pathway.

II. Neuroprotective Applications

The ability of the tropane scaffold to penetrate the central nervous system makes this compound derivatives attractive candidates for the treatment of neurodegenerative diseases. Research in this area is focused on two primary strategies: inhibition of acetylcholinesterase and modulation of dopamine receptors.

Application Note 1: Acetylcholinesterase Inhibition for Alzheimer's Disease

A key pathological feature of Alzheimer's disease is the decline in acetylcholine levels in the brain. Acetylcholinesterase (AChE) inhibitors are a major class of drugs used to manage the symptoms of Alzheimer's by preventing the breakdown of acetylcholine. The rigid structure of this compound provides a foundation for designing potent and selective AChE inhibitors.

Quantitative Data Summary: Acetylcholinesterase Inhibitory Activity of Tropane and Piperidine Derivatives

Note: The following data for structurally related compounds illustrate the potential of the bicyclic amine scaffold in AChE inhibition.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Cinnamoyl Piperidinyl Acetates | Acetylcholinesterase (AChE) | 19.74 | |